molecular formula C16H27ClN2O3 B1412391 N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride CAS No. 1432053-72-9

N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride

Cat. No. B1412391
CAS RN: 1432053-72-9
M. Wt: 330.8 g/mol
InChI Key: CZNPMJJISTTZHZ-UHFFFAOYSA-N
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Description

“N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride” is a chemical compound with the molecular formula C13H19NO3.HCl . It is related to Metoprolol, a medication used for treating high blood pressure, chest pain due to poor blood flow to the heart, and a number of conditions involving an abnormally fast heart rate .

Scientific Research Applications

Enantioselective Synthesis

  • Efficient Chiral Synthesis : An efficient and practical strategy for synthesizing the R-enantiomer of N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride, a β-receptor antagonist, using cheap starting materials and enantiopure chiral reagents has been developed (Wang & Tang, 2009).

Pharmacological Profile

  • β-Adrenergic Receptor Blocking Agents : This compound has been identified as a moderately potent, cardioselective agent with a short duration of action, particularly when evaluated in canine models (Erhardt et al., 1982).

Biotransformation Studies

  • Species Differences in Metabolism : The biotransformation of disopyramide phosphate, which contains the structure of N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide, has been studied in rats, dogs, and humans, showing distinct metabolic pathways across species (Karim, Ranney, & Kraychy, 1972).

Chromatographic Analysis

  • Plasma Concentration Monitoring : High-performance liquid chromatography (HPLC) has been utilized for quantifying disopyramide, a drug with a similar structure, in biological samples, aiding in dosage individualization due to its narrow therapeutic index (Witek, Zawisza, & Przyborowski, 1994).

Kinetic Resolution

  • Enantioselective Synthesis of β-Blocker Building Blocks : Both enantiomers of a related compound, 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, have been synthesized with high enantiomeric excess, serving as building blocks for β-blockers like atenolol (Lund, Bøckmann, & Jacobsen, 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it is related to Metoprolol, which works by blocking the action of certain natural chemicals in your body, such as epinephrine, on the heart and blood vessels. This effect lowers heart rate, blood pressure, and strain on the heart .

properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3;/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNPMJJISTTZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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